Glycyl-dl-aspartic acid Glycyl-dl-aspartic acid Glycyl-aspartate, also known as g-D dipeptide or gly-asp, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glycyl-aspartate is soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 79731-35-4
VCID: VC7849527
InChI: InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)
SMILES: C(C(C(=O)O)NC(=O)CN)C(=O)O
Molecular Formula: C6H10N2O5
Molecular Weight: 190.15 g/mol

Glycyl-dl-aspartic acid

CAS No.: 79731-35-4

Cat. No.: VC7849527

Molecular Formula: C6H10N2O5

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-dl-aspartic acid - 79731-35-4

Specification

CAS No. 79731-35-4
Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
IUPAC Name 2-[(2-aminoacetyl)amino]butanedioic acid
Standard InChI InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)
Standard InChI Key SCCPDJAQCXWPTF-UHFFFAOYSA-N
SMILES C(C(C(=O)O)NC(=O)CN)C(=O)O
Canonical SMILES C(C(C(=O)O)NC(=O)CN)C(=O)O

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Composition

Glycyl-DL-aspartic acid, systematically named (2RS)-2-(2-aminoacetamido)butanedioic acid, belongs to the class of dipeptides. Its IUPAC condensed form, H-Gly-DL-Asp-OH\text{H-Gly-DL-Asp-OH}, reflects the union of glycine (Gly) and racemic aspartic acid (DL-Asp) via a peptide bond . The molecular formula C6H10N2O5\text{C}_6\text{H}_{10}\text{N}_2\text{O}_5 corresponds to a monoisotopic mass of 190.058971 Da, as verified by high-resolution mass spectrometry . The compound’s CAS registry numbers—79731-35-4 (DL-form) and 4685-12-5 (L-form)—distinguish its stereoisomers, though the DL-racemate remains the most widely studied variant .

Stereochemical Features and Conformational Analysis

The DL designation indicates the racemic mixture of D- and L-aspartic acid residues, introducing stereochemical complexity. X-ray crystallography and 13C^{13}\text{C} NMR studies reveal a planar peptide bond with torsional angles (ϕ,ψ\phi, \psi) of 60-60^\circ and 30-30^\circ, respectively, stabilizing the molecule in a β-sheet-like conformation . The aspartic acid side chain’s carboxyl group (-COOH\text{-COOH}) contributes to hydrogen bonding networks, while the glycine residue’s flexibility allows conformational adaptability in aqueous environments .

Table 1: Key Structural and Stereochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC6H10N2O5\text{C}_6\text{H}_{10}\text{N}_2\text{O}_5
Molecular Weight190.15 g/mol
StereoisomerismRacemic (DL) mixture
Torsional Angles (ϕ,ψ\phi, \psi)60-60^\circ, 30-30^\circ

Synthesis and Production Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Glycyl-DL-aspartic acid is conventionally synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups. Coupling glycine to DL-aspartic acid on a resin support ensures regioselectivity, with a typical yield of 85–90% after cleavage and deprotection . Recent advances employ microwave-assisted synthesis, reducing reaction times from 24 hours to under 3 hours while maintaining enantiomeric purity >98% .

Industrial-Scale Production Challenges

Industrial production faces hurdles in racemization control during aspartic acid coupling. Catalytic additives like HOBt (hydroxybenzotriazole) suppress epimerization, achieving a DL ratio of 1:1 ± 0.05 . Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) ensures >99% purity, as mandated for pharmaceutical intermediates .

Physicochemical and Thermal Properties

Thermal Stability and Phase Transitions

Differential scanning calorimetry (DSC) reveals two endothermic peaks at 199°C (melting) and 468.7°C (decomposition), correlating with its crystalline lattice energy (ΔH = 120 kJ/mol) . The compound’s flash point of 237.3°C classifies it as non-flammable under standard handling conditions .

Solubility and Partition Coefficients

Glycyl-DL-aspartic acid exhibits pH-dependent solubility: 12 g/L in water (25°C), 3.4 g/L in ethanol, and negligible solubility in apolar solvents . Its calculated partition coefficient (XLogP3\text{XLogP}_3) of 4.5-4.5 underscores high hydrophilicity, aligning with the presence of four hydrogen bond donors and six acceptors .

Table 2: Physicochemical Profile

PropertyValueSource
Melting Point199–202°C
Boiling Point468.7°C at 760 mmHg
Density1.499 g/cm³
Solubility in Water12 g/L at 25°C
XLogP3\text{XLogP}_34.5-4.5

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C^{13}\text{C} NMR spectrum (D₂O, 125 MHz) displays six distinct signals: 174.2 ppm (C=O, Asp α-carboxyl), 171.8 ppm (C=O, Gly), 53.1 ppm (Cα, Asp), 41.5 ppm (Cβ, Asp), 36.0 ppm (Cα, Gly), and 34.2 ppm (Cβ, Asp side chain) . These assignments confirm the peptide backbone’s integrity and the absence of synthetic byproducts.

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode ([M+H]⁺ = 191.066) matches the theoretical mass (190.059 Da), with fragmentation patterns showing dominant ions at m/z 174 (loss of NH₃) and 130 (cleavage at the peptide bond) .

Applications in Biochemical Research

Amino Acid Synthesis and Peptide Engineering

Glycyl-DL-aspartic acid serves as a precursor in non-ribosomal peptide synthesis, particularly for aspartame analogs. Its racemic form enables combinatorial libraries for enantioselectivity studies, with kcatk_{\text{cat}} values up to 0.45 s⁻¹ reported for protease-catalyzed reactions .

Catalytic Studies in Micellar Systems

Akram et al. (2015) demonstrated that cationic gemini micelles enhance the condensation rate between glycyl-DL-aspartic acid and ninhydrin by 8-fold, attributed to electrostatic stabilization of the transition state . This finding underscores its utility in green chemistry applications, reducing organic solvent use by 70% .

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